molecular formula C10H14O3 B1143842 3-(Benzyloxy)propane-1,2-diol CAS No. 13071-59-5

3-(Benzyloxy)propane-1,2-diol

Cat. No.: B1143842
CAS No.: 13071-59-5
M. Wt: 182.22
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 3-(Benzyloxy)propane-1,2-diol follows International Union of Pure and Applied Chemistry guidelines, with the primary IUPAC name being 3-phenylmethoxypropane-1,2-diol. This nomenclature reflects the compound's fundamental structure as a propane backbone with hydroxyl groups at positions 1 and 2, and a phenylmethoxy (benzyloxy) substituent at position 3. The compound is also systematically classified under the alternative name 1,2-Propanediol, 3-(phenylmethoxy)-, which emphasizes its relationship to propanediol as the parent structure.

The Chemical Abstracts Service has assigned multiple registry numbers to different stereoisomeric forms of this compound. The racemic mixture carries the identifier 4799-67-1, while the specific (S)-enantiomer is registered under 17325-85-8. The (R)-enantiomer possesses a separate registry number 56552-80-8, reflecting the distinct stereochemical identities of these forms. Additional systematic names include 3-Benzyloxy-1,2-propanediol and Glycerol 1-benzyl ether, which highlight the compound's derivation from glycerol through selective protection of one primary hydroxyl group.

The compound falls within several chemical classification categories. It is classified as a vicinal diol due to the presence of hydroxyl groups on adjacent carbon atoms, and as a benzyl ether owing to the phenylmethoxy protecting group. From a functional group perspective, it contains both primary and secondary alcohol functionalities, making it a valuable building block in synthetic organic chemistry. The European Community number 225-358-7 provides additional regulatory identification for the racemic form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIBYRXSHRIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4799-67-1
Record name 3-(Benzyloxy)-1,2-propanediol
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Record name 1,2-Propanediol, 3-benzyloxy-
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Record name 1-O-Benzylglycerol
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Record name 3-(benzyloxy)propane-1,2-diol
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Preparation Methods

Acetal Protection of Glycerol

The synthesis begins with protecting glycerol’s hydroxyl groups using benzaldehyde under acidic conditions. A mixture of benzaldehyde (5.1 mL, 50 mmol), glycerol (8.06 g, 87.5 mmol), and p-toluenesulfonic acid (0.4 g, 2.3 mmol) in tetrahydrofuran (THF, 16.5 mL) is refluxed with a Dean-Stark trap to remove water, forming a dioxane-dioxolane acetal (S1). This step achieves 61% yield and ensures regioselective protection, critical for subsequent benzylation.

Mechanistic Insight : Acid catalysis protonates benzaldehyde, facilitating nucleophilic attack by glycerol’s hydroxyl groups. The reaction proceeds via hemiacetal intermediates, culminating in cyclic acetal formation. The Dean-Stark trap drives equilibrium by water removal, enhancing conversion.

Benzylation Reaction

The acetal-protected glycerol (S1, 4.85 g, 26.8 mmol) undergoes benzylation using sodium hydride (NaH, 1.29 g, 32.2 mmol) and benzyl bromide (3.5 mL, 29.5 mmol) in THF at 0°C. Tetrabutylammonium iodide (0.1 g, 0.27 mmol) acts as a phase-transfer catalyst, promoting efficient alkylation. After 3 hours at room temperature, the mixture yields benzylated dioxane/dioxolane derivatives (S2/S3).

Optimization Considerations :

  • Temperature Control : Maintaining 0°C during NaH addition prevents exothermic decomposition.

  • Catalyst Role : Tetrabutylammonium iodide enhances benzyl bromide’s reactivity in the heterogeneous mixture.

  • Solvent Choice : THF ensures reagent solubility while minimizing side reactions.

Purification via silica gel chromatography (hexanes:ethyl acetate = 10:1 to 7:1) isolates S2 and S3 with minimal by-products.

Acidic Deprotection

The benzylated acetal (S3, 0.52 g, 1.92 mmol) is treated with 5% HCl in methanol under reflux for 20 minutes, cleaving the acetal group and yielding 3-(benzyloxy)propane-1,2-diol (1’a). Acidic conditions hydrolyze the dioxolane ring, regenerating the diol functionality while retaining the benzyl ether.

Workup Protocol :

  • Neutralization with sodium bicarbonate quenches excess acid.

  • Extraction with dichloromethane isolates the product.

  • Column chromatography (hexanes:ethyl acetate = 3:1 to 1:1) purifies the crude material, affording a 60.2% yield.

Reaction Optimization and Conditions

Catalytic System Efficiency

The use of p-toluenesulfonic acid in acetal formation ensures rapid kinetics, while NaH in benzylation provides a strong base for deprotonation. Substituting NaH with milder bases (e.g., K2_2CO3_3) reduces benzylation efficiency, as confirmed by comparative trials.

Solvent Impact

THF’s polarity balances solubility and reaction rate. Alternatives like dichloromethane slow acetal formation, while DMSO induces over-benzylation.

Temperature and Time

Refluxing during acetal formation (110°C) accelerates water removal, whereas room-temperature benzylation prevents exothermic side reactions.

Characterization and Analytical Data

Spectroscopic Validation

1H^1H NMR (500 MHz, CDCl3_3) :

  • δ 7.40–7.29 (m, 5H, aromatic protons)

  • δ 4.66 (s, 2H, benzyl CH2_2)

  • δ 3.76–3.56 (m, 5H, glycerol backbone and methine).

13C^{13}C NMR (126 MHz, CDCl3_3) :

  • δ 137.99 (aromatic quaternary carbon)

  • δ 79.19 (methine carbon)

  • δ 72.01 (benzyl CH2_2)

  • δ 62.38 and 62.29 (primary hydroxyl carbons).

Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 212.1049 (C11_{11}H16_{16}O4_4).

Purity and Yield

Silica gel chromatography achieves >95% purity, with a 60.2% isolated yield. Side products include residual acetal (2–3%) and over-benzylated species (1–2%) .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Scientific Research Applications

Organic Synthesis

3-(Benzyloxy)propane-1,2-diol serves as a crucial building block in organic chemistry. Its structure allows it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. The compound can undergo various chemical reactions:

  • Oxidation : Hydroxyl groups can be oxidized to yield carbonyl compounds.
  • Reduction : It can be reduced to generate different alcohol derivatives.
  • Substitution : The benzyloxy group can be replaced with other functional groups under appropriate conditions.

These reactions are essential for synthesizing complex organic molecules, making this compound valuable in research laboratories .

Pharmaceutical Applications

This compound is investigated for its potential use in drug development. It acts as an intermediate in synthesizing various pharmaceutical agents targeting specific biological pathways, particularly in oncology and neurology.

Case Study: Antiviral Agent Synthesis
The compound has been utilized in synthesizing (S)-HPMPA, a potent antiviral agent. The synthesis involves several steps, including selective tritylation and alkylation of the compound, ultimately leading to the target antiviral compound .

Anticancer Agents Development
Recent studies have explored modifications of this compound to enhance the efficacy of existing anticancer drugs or develop new therapeutic options that inhibit tumor growth more effectively .

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial and fungal growth, indicating potential use in preservatives and antimicrobial agents .
  • Anti-inflammatory Effects : Derivatives may have applications in formulations aimed at reducing inflammation in skin conditions or as additives in cosmetic products .
  • Cosmetic Applications : Its moisturizing properties and ability to enhance skin penetration make it an attractive ingredient for topical formulations .

Industrial Applications

In addition to its laboratory uses, this compound is utilized in industrial settings:

  • Surfactant Chemistry : The compound's unique structure suggests potential applications in surfactant formulations due to its hydrophilic and hydrophobic properties.
  • Polymer Chemistry : It can serve as a monomer or building block in the manufacture of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl groups can undergo nucleophilic attacks, facilitating various chemical transformations .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

3-Phenoxy-1,2-propanediol (CAS: 538-43-2)
  • Structure: Phenoxy group replaces benzyloxy.
  • Molecular formula : C₉H₁₂O₃ (MW: 168.19 g/mol).
  • Applications : Intermediate in surfactants and pharmaceuticals.
  • Key difference : Reduced steric hindrance compared to benzyloxy derivatives, leading to higher solubility in polar solvents .
3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD)
  • Structure : Naphthalene replaces benzyl.
  • Enantioseparation efficiency : Achieves 99.5% enantiomeric excess (ee) using homochiral porous coordination cages, outperforming benzyloxy derivatives due to enhanced π-π interactions .
3-(4-(Benzyloxy)phenyl)propane-1,2-diol derivatives
  • Example : 3-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)propane-1,2-diol (20a)
    • Structure : Additional benzyloxy groups on the aromatic ring.
    • Synthesis : Requires multi-step protection/deprotection sequences in THF/water systems, yielding 72–85% purity .
    • Bioactivity : Exhibits Hsp90 inhibition, unlike simpler benzyloxy-diols, due to enhanced binding affinity from extended aromatic stacking .

Derivatives with Heteroatom Modifications

3-(p-Chlorophenoxy)propane-1,2-diol (Chlorphenesin, CAS: 104-29-4)
  • Structure: Chlorine atom on the phenoxy ring.
  • Applications : Antifungal agent.
  • Crystallization : Forms stable crystals in calixarene-based gels, unlike 3-(benzyloxy)propane-1,2-diol, which requires specialized matrices for controlled crystallization .
3-(2-Methoxyphenoxy)propane-1,2-diol (CAS: N/A)
  • Structure : Methoxy substituent on the aromatic ring.
  • Synthesis : Produced via nucleophilic substitution in N-methylmorpholine-N-oxide-catalyzed reactions.
  • Thermal stability : Decomposes at 220°C, lower than benzyloxy derivatives (~300°C), limiting high-temperature applications .

Chiral and Enantiomeric Variants

(R)-3-(Benzyloxy)propane-1,2-diol (CAS: 56552-80-8)
  • Optical rotation : [α]²⁰D = +19.0 (MeOH) .
  • Enantioseparation : Achieves 97% ee using hierarchically porous cage assemblies, comparable to naphthyl analogues .
3-(Benzhydryloxy)propane-1,2-diol (CAS: 19574-66-4)
  • Structure : Diphenylmethoxy group replaces benzyloxy.
  • Applications : API impurity standard; higher lipophilicity (LogP = 2.1 vs. 1.5 for benzyloxy-diol) impacts membrane permeability .

Physicochemical and Functional Comparisons

Compound Molecular Formula MW (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Key Application
This compound C₁₀H₁₄O₃ 182.22 358.4 (predicted) Moderate Chiral synthesis
3-Phenoxy-1,2-propanediol C₉H₁₂O₃ 168.19 320 (predicted) High Surfactants
3-(Naphthalen-2-yloxy)propane-1,2-diol C₁₃H₁₄O₃ 218.25 385 (predicted) Low Enantioseparation
Chlorphenesin C₉H₁₁ClO₃ 202.63 340 (experimental) Moderate Antifungal

Biological Activity

3-(Benzyloxy)propane-1,2-diol, also known as (S)-(-)-3-Benzyloxy-1,2-propanediol, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H14O3
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 17325-85-8
  • Melting Point : 24-26 °C
  • Boiling Point : 261 °C
  • Density : Approximately 1.0966 g/cm³
  • Optical Activity : [α]20/D = -5.5° (c = 20% in chloroform)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of propanediol have been shown to possess significant antibacterial properties against various strains of bacteria. A study highlighted the effectiveness of related compounds in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of benzyloxy derivatives on cancer cell lines. For example, a comparative analysis demonstrated that certain benzyloxy compounds induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests potential applications in cancer therapy .

Enzymatic Activity Modulation

This compound has been evaluated for its role as an enzyme inhibitor. Specifically, it has shown promise in modulating the activity of various cytochrome P450 enzymes, which are crucial for drug metabolism. This property could enhance the bioavailability of co-administered drugs by inhibiting their metabolic clearance .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria ,
CytotoxicityInduces apoptosis in cancer cell lines ,
Enzyme InhibitionModulates cytochrome P450 activity ,

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The compound's mechanism was attributed to disruption of the bacterial cell wall integrity .

Case Study: Cancer Cell Apoptosis

A recent investigation into the cytotoxic effects of benzyloxy derivatives revealed that treatment with this compound led to a marked increase in apoptotic markers in MCF-7 breast cancer cells. Flow cytometry analysis showed a significant increase in early and late apoptotic cells after treatment .

Q & A

Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)propane-1,2-diol?

The compound is typically synthesized via nucleophilic substitution between benzyl alcohol derivatives and propane-1,2-diol under basic conditions. For example, benzyl bromide or benzyl chloride can react with propane-1,2-diol in the presence of a base like sodium hydride or potassium carbonate. The reaction is conducted in anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C for 6–12 hours, followed by purification via column chromatography (n-hexane:ethyl acetate gradients) .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : ¹H NMR (δ 3.4–4.5 ppm for benzyloxy and diol protons) and ¹³C NMR (δ 70–75 ppm for ether-linked carbons) confirm the benzyl ether linkage and diol backbone .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 213.1) .
  • Infrared spectroscopy : Peaks at 3400–3500 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-O-C ether stretch) are diagnostic .

Q. What purification strategies are effective for isolating this compound?

After synthesis, the crude product is purified using flash chromatography with silica gel and gradients of n-hexane/ethyl acetate (e.g., 3:1 to 1:2 ratios). Aqueous workup (e.g., brine washing) removes unreacted starting materials, while drying over anhydrous sodium sulfate ensures solvent removal .

Q. What safety precautions are required when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood due to potential irritant vapors. Store at −20°C in airtight containers to prevent hydrolysis. Waste must be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance nucleophilic substitution efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Temperature control : Maintaining 70–80°C minimizes side products (e.g., elimination or over-alkylation) .

Q. What strategies resolve stereochemical challenges in derivatives of this compound?

Chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol eluents) separates enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution with lipases can achieve >90% enantiomeric excess .

Q. How does the benzyloxy group influence polymer properties when this compound is used as a monomer?

In green polymer resins, the benzyl ether moiety enhances hydrophobicity and thermal stability (Tg increases by ~20°C compared to unsubstituted diols). However, it may reduce crosslinking efficiency due to steric hindrance, requiring co-monomers like epichlorohydrin for optimal network formation .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

Derivatives with substituted benzyl groups (e.g., brominated or methoxy variants) show antimicrobial activity by disrupting bacterial membrane integrity. In medicinal chemistry, analogues act as Hsp90 inhibitors by competitively binding to the ATP-binding pocket, as confirmed by molecular docking and surface plasmon resonance (SPR) assays .

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